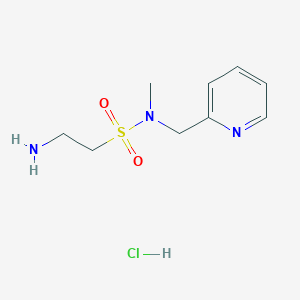

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride

Description

Chemical Identity and Nomenclature

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride is a synthetic sulfonamide derivative with the molecular formula C₉H₁₅N₃O₂S·HCl and a molecular weight of 265.76 g/mol. Its IUPAC name, 2-amino-N-methyl-N-[(pyridin-2-yl)methyl]ethanesulfonamide hydrochloride, reflects its structural components:

- A sulfonamide group (–SO₂NH–) linked to an ethylamine backbone (–CH₂CH₂NH₂)

- A methyl group (–CH₃) and a pyridin-2-ylmethyl substituent (–CH₂C₅H₄N) bonded to the sulfonamide nitrogen.

The compound is cataloged under CAS Registry Number 1154938-19-8 and is alternatively named This compound in chemical databases. Its SMILES notation (CN(C(CN)S(=O)(=O)N)Cc1ccccn1.Cl ) and InChIKey (GVGAOXNTHBBTCS-UHFFFAOYSA-N ) provide precise machine-readable descriptors of its connectivity.

Structurally, the molecule combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) with a sulfonamide-functionalized ethane chain. This hybrid architecture enables both hydrogen bonding (via the sulfonamide and amine groups) and π-π stacking interactions (via the pyridine ring), which are critical for its biochemical interactions.

Historical Development in Sulfonamide Chemistry

The discovery of sulfonamides dates to 1932, when Gerhard Domagk identified Prontosil (a sulfonamide-containing azo dye) as the first synthetic antibacterial agent. This breakthrough validated the concept of targeted chemical therapeutics and spurred systematic exploration of sulfonamide derivatives. Early modifications focused on:

- Replacing the azo linkage with direct sulfonamide-aryl bonds to enhance metabolic stability.

- Introducing nitrogen heterocycles (e.g., pyridine) to improve solubility and target affinity.

The synthesis of this compound represents a modern iteration of these principles. By incorporating a pyridylmethyl group , chemists aimed to exploit the pyridine ring’s ability to participate in cation-π interactions with enzymatic active sites. The addition of a methyl group on the sulfonamide nitrogen further modulates electronic properties and steric bulk, potentially enhancing selectivity for biological targets.

This compound’s development aligns with broader trends in sulfonamide research, which has yielded over 15,000 derivatives with applications ranging from antimicrobials to carbonic anhydrase inhibitors.

Structural Relationship to Biologically Active Pyridyl-Sulfonamide Derivatives

Pyridyl-sulfonamide hybrids exhibit diverse bioactivities tied to their structural features. Key comparisons include:

The target compound shares critical pharmacophoric elements with these agents:

- The sulfonamide group acts as a hydrogen bond donor/acceptor, mimicking natural substrates in enzymatic reactions.

- The pyridin-2-ylmethyl moiety provides a planar aromatic surface for hydrophobic interactions, while its nitrogen atom can coordinate metal ions or form salt bridges.

Notably, replacing the traditional benzene ring in sulfonamides with pyridine enhances water solubility and brain penetration in related compounds, suggesting potential central nervous system applications. Additionally, the ethylamine spacer between the sulfonamide and amino group may confer flexibility, allowing adaptation to diverse binding pockets.

Properties

IUPAC Name |

2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S.ClH/c1-12(15(13,14)7-5-10)8-9-4-2-3-6-11-9;/h2-4,6H,5,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGAOXNTHBBTCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=N1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with copper (II) ions, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the pyridine ring and the metal ions, which can alter the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy over time. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. Toxicity studies have indicated that high doses can lead to cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular metabolism.

Biological Activity

2-Amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride, also known by its CAS number 1332529-15-3, is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry. This compound exhibits various biological activities that make it a subject of interest for researchers exploring therapeutic applications.

The chemical formula for this compound is C₉H₁₆ClN₃O₂S. It is characterized by the presence of an amino group, a methyl group, and a pyridine moiety, which contribute to its biological activity. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is crucial for the development of antibiotics targeting bacterial infections.

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit certain kinases involved in cell signaling pathways. These pathways are critical for various cellular processes, including proliferation and apoptosis. Inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.

Case Studies

- Inhibition of Kinase Activity : A study demonstrated that this compound significantly reduced the activity of specific kinases in vitro. This reduction was associated with decreased cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another investigation reported the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to established antibiotics.

Research Findings

Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity and reduce toxicity. The following table summarizes key findings from various research articles:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. The sulfonamide functional group is particularly effective in targeting bacterial enzymes.

Synthesis of Bioactive Compounds:

The compound serves as an intermediate in the synthesis of other bioactive molecules. For instance, it is utilized in the preparation of pyridine-based analogues that display trypanocidal activity against Trypanosomiasis. The ability to modify its structure allows for the exploration of new therapeutic agents.

Chemical Synthesis

Reactivity and Derivative Formation:

The chemical reactivity of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride is attributed to its functional groups. Key reactions include nucleophilic substitutions and coupling reactions, which facilitate the formation of various derivatives. These derivatives are crucial for expanding the library of compounds used in drug discovery.

Synthesis Techniques:

The synthesis typically involves multiple steps, including protection-deprotection strategies and coupling reactions with other reagents. The choice of solvents and reaction conditions can significantly influence the yield and purity of the final product.

Interaction Studies

Biological Interaction Analysis:

Studies focusing on how this compound interacts with biological macromolecules are essential for evaluating its safety and efficacy in therapeutic applications. These studies often involve binding affinity assays and structural analysis using techniques like NMR or X-ray crystallography.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Study on Antimicrobial Properties: A recent study highlighted its efficacy against specific bacterial strains, demonstrating a mechanism involving enzyme inhibition that could lead to novel antibiotic therapies.

- Synthesis of PPD Analogs: Research into pyridine derivatives has shown that modifications involving this compound result in potent trypanocidal agents, indicating its potential role in treating parasitic infections.

Comparison with Similar Compounds

LY487379 (2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide hydrochloride)

- Key Differences: LY487379 includes a trifluoroethyl group and a 4-(2-methoxyphenoxy)phenyl substituent, enhancing lipophilicity and receptor binding affinity. Acts as a potent mGlu2R (metabotropic glutamate receptor 2) positive allosteric modulator (PAM), with high selectivity over mGlu3R .

- Comparison: Both compounds share the N-(pyridinylmethyl)ethanesulfonamide core, but 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide lacks the fluorinated and aromatic substituents critical for mGlu2R activity. This suggests divergent pharmacological profiles.

Naratriptan (N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide hydrochloride)

- Key Differences :

- Comparison: The absence of an indole ring in 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide limits its 5-HT receptor affinity but may broaden selectivity for other targets.

Ethanesulfonamide Derivatives in Patent Literature

2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide

- Comparison: The simpler pyridinylmethyl substituent in 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide may reduce steric hindrance, favoring interactions with shallower binding pockets.

Pharmacokinetic and Physicochemical Properties

| Compound Name | Molecular Weight | LogP<sup>*</sup> | Solubility (HCl Salt) | Key Functional Groups |

|---|---|---|---|---|

| 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide HCl | 289.76 g/mol | ~1.2 (estimated) | High in water | Pyridinylmethyl, sulfonamide |

| LY487379 | 485.90 g/mol | ~3.5 | Moderate | Trifluoroethyl, methoxyphenoxy |

| Naratriptan HCl | 371.90 g/mol | ~1.8 | High in water | Indole-piperidine, sulfonamide |

| PF-04455242 HCl | 427.99 g/mol | ~2.9 | Low | Biphenylsulfonyl, pyrrolidinyl |

<sup>*</sup>LogP values estimated using fragment-based methods.

Preparation Methods

Synthesis via Sulfonyl Chloride and Amine Coupling

Step 1: Reaction of a suitable sulfonyl chloride with methylamine or N-methyl amines in DCM or THF at room temperature (20–50°C) for 1–24 hours, often in the presence of bases such as TEA, DIEA, NMM, or K₂CO₃ to neutralize HCl formed during sulfonamide formation.

Step 2: Alkylation of the sulfonamide with halogenated pyridine derivatives (e.g., 2-chloropyridine) in DMF or DMSO at 85°C, using bases like K₂CO₃ or NaH to facilitate nucleophilic substitution.

Step 3: Methylation of the amino group on the sulfonamide using methyl iodide (MeI) in DMF with NaH or K₂CO₃ at 0°C to room temperature.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Sulfonyl chloride + methylamine | RT to 50°C, 1–24 h | Variable | Use of TEA or DIEA as base |

| 2 | Sulfonamide + halogenated pyridine | 85°C, 4 h | ~80–90% | Solvent: DMF or DMSO |

| 3 | N-methylation | RT to 25°C, 3–6 h | ~85% | Use of MeI and NaH |

This method is robust and scalable, suitable for industrial synthesis, as demonstrated in patent literature.

Multi-Step Synthesis via Pyridine Derivatives

Step 1: Synthesis of pyridine intermediates via nucleophilic aromatic substitution (SNAr) of chloropyridines with amines, often employing phase transfer catalysts like NEt₄Br or tetrabutylammonium salts in aprotic solvents such as propionitrile or acetonitrile.

Step 2: Formation of pyridine glycine derivatives through reaction with benzophenone glycine imine derivatives, catalyzed by phase transfer catalysts and inorganic bases like K₂CO₃ or NaH.

Step 3: Addition of hydrochloric acid to pyridine glycine imine solutions at controlled temperatures (up to 25°C) to generate pyridine glycine ester hydrochloride derivatives.

Step 4: Refluxing in water to convert ester derivatives into the target amino sulfonamide scaffold.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Chloropyridines + amines | 85°C, 4 h | 70–85% | Use of phase transfer catalysts |

| 2 | Benzophenone glycine imine + pyridine derivative | Reflux, 105°C | 85% | Monitored by LC |

| 3 | HCl addition | 20–25°C | Quantitative | Molar ratio HCl/PyGI ≥ 1 |

| 4 | Reflux in water | 20–25°C | High | Complete conversion |

This route is advantageous for synthesizing derivatives with diverse substitutions on the pyridine ring, facilitating structure-activity relationship (SAR) studies.

Alternative Routes Using Carbodiimide and Isocyanate Chemistry

Other methods involve activating carboxylic acids with carbodiimides (e.g., HATU, EDC) for amide bond formation with amines, or using isocyanates derived from acid chlorides for urea or carbamate formation.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| HATU + amine | Room temp, 6 h | Excellent | High purity products |

| Isocyanates + amines | 50°C, 30 min | Good | Efficient for urea linkages |

These methods are particularly useful for late-stage functionalization and complex molecule assembly.

Data Tables Summarizing Key Preparation Parameters

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Remarks |

|---|---|---|---|---|---|---|---|

| 1 | Sulfonyl chloride + methylamine | TEA, NaH | DCM/THF | RT–50°C | 1–24 h | 70–90% | Industrial scalability |

| 2 | Chloropyridines + amines | Phase transfer catalyst | Propionitrile | 85°C | 4 h | 70–85% | Versatile for derivatives |

| 3 | Carboxylic acids + amines | HATU, DIPEA | Acetonitrile | RT–25°C | 6 h | >85% | High efficiency |

Research Findings and Optimization Strategies

Catalyst Selection: Phase transfer catalysts such as tetraethylammonium bromide significantly enhance nucleophilic substitutions on pyridine rings.

Base Choice: Dry inorganic bases like potassium carbonate or sodium hydride are preferred to prevent hydrolysis and side reactions.

Solvent Effects: Aprotic polar solvents (DMF, DMSO, acetonitrile) facilitate nucleophilic substitutions and amide bond formations, with solvent choice impacting yield and purity.

Temperature Control: Mild to moderate temperatures (0–50°C) optimize reaction rates while minimizing by-products.

Purification: Techniques such as flash chromatography, recrystallization, and preparative HPLC are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride?

Methodological Answer:

- Step 1 : Start with a nucleophilic substitution reaction to introduce the pyridin-2-ylmethyl group. For example, react a sulfonamide precursor with 2-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Perform N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the methyl group on the amine .

- Step 3 : Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and confirm structural integrity using NMR (¹H/¹³C) and mass spectrometry .

- Step 4 : Convert the free base to the hydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol), followed by recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%). Compare retention times with standards .

- NMR Spectroscopy : Confirm proton environments (e.g., pyridine protons at δ 8.4–8.6 ppm, methyl groups at δ 2.2–2.5 ppm) and absence of unreacted precursors .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical value) .

- Elemental Analysis : Verify chloride content (theoretical ~12%) to confirm salt formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between batches?

Methodological Answer:

- Identify Variables : Compare reaction conditions (e.g., solvent purity, temperature, catalyst loading). For example, Pd/C catalyst deactivation may lead to incomplete hydrogenation .

- Control Experiments : Repeat synthesis with deuterated solvents to rule out solvent interference in NMR .

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks, particularly in the pyridine and methyl regions .

- Collaborative Validation : Cross-validate data with independent labs or computational models (e.g., DFT-predicted NMR shifts) .

Q. What computational strategies can optimize reaction yields for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to model reaction pathways and identify rate-limiting steps, such as steric hindrance during N-methylation .

- Machine Learning : Train models on existing reaction data (e.g., solvent effects, temperature) to predict optimal conditions for sulfonamide formation .

- Transition State Analysis : Identify energy barriers for intermediates using DFT methods, guiding catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What strategies are effective for evaluating the compound’s pharmacological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. For example, reference VEGFR2 inhibition protocols .

- Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Metabolic Stability : Perform microsomal stability studies (human/rat liver microsomes) to predict in vivo half-life .

Q. How can researchers address low solubility in biological assays?

Methodological Answer:

- Salt Screening : Test alternative counterions (e.g., mesylate, phosphate) to improve aqueous solubility .

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle Formulation : Encapsulate the compound in liposomes or PLGA nanoparticles for enhanced bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of sulfonamide) .

- pH-Rate Profiling : Construct pH-rate profiles to determine degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

- Solid-State Stability : Assess hygroscopicity by storing the hydrochloride salt at 25°C/60% RH and tracking mass changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.